1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride
CAS No.:
Cat. No.: VC16415359
Molecular Formula: C10H16ClN5
Molecular Weight: 241.72 g/mol
* For research use only. Not for human or veterinary use.
![1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride -](/images/structure/VC16415359.png)
Specification
Molecular Formula | C10H16ClN5 |
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Molecular Weight | 241.72 g/mol |
IUPAC Name | 1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride |
Standard InChI | InChI=1S/C10H15N5.ClH/c1-8-10(6-13-15(8)3)11-4-9-5-12-14(2)7-9;/h5-7,11H,4H2,1-3H3;1H |
Standard InChI Key | JWVZRGPEQLLFPH-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=NN1C)NCC2=CN(N=C2)C.Cl |
Introduction
Structural and Chemical Characteristics
The molecular architecture of 1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine; hydrochloride features two pyrazole rings connected via a methylene bridge, with additional methyl substitutions at the 1- and 5-positions of one pyrazole and the 1-position of the other. The hydrochloride salt enhances solubility and stability, a common modification in pharmaceutical candidates.
Molecular Geometry and Bonding
Pyrazole rings adopt a planar configuration due to aromatic π-electron delocalization, with nitrogen atoms at positions 1 and 2 contributing to hydrogen bonding capabilities. Methyl groups at strategic positions influence steric and electronic properties, modulating interactions with biological targets.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step condensation and alkylation reactions. A representative pathway includes:
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Formation of 1,5-dimethylpyrazole: Achieved via cyclocondensation of acetylacetone with hydrazine derivatives under acidic conditions .
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N-Alkylation: Introduction of the [(1-methylpyrazol-4-yl)methyl] group through nucleophilic substitution using 1-methylpyrazole-4-methanol and a suitable alkylating agent.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity.
Table 1: Key Reaction Conditions
Step | Reagents | Temperature | Yield (%) |
---|---|---|---|
Cyclocondensation | Acetylacetone, hydrazine hydrate, HCl | 80°C | 72 |
Alkylation | 1-Methylpyrazole-4-methanol, K₂CO₃, DMF | 120°C | 58 |
Salt Formation | HCl (gaseous), ethanol | RT | 89 |
Biological Activity and Mechanisms
Table 2: Comparative Anticancer Activity of Pyrazole Analogs
Compound | Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|---|
EVT-12356108 | A549 | 12.0 | VEGF inhibition |
Compound 2b | MDA-MB-231 | 10.5 | Caspase-3 activation |
Antiparasitic Activity
While direct evidence is lacking, the compound’s ability to chelate metal ions critical for parasitic enzyme function suggests potential against Leishmania spp. and Plasmodium falciparum. Analogous molecules inhibit trypanothione reductase, a key enzyme in parasite redox homeostasis.
Pharmacokinetic and Toxicological Profiles
ADME Properties
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Absorption: High logP (2.8) predicts good membrane permeability.
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Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites, necessitating prodrug strategies for prolonged activity.
Toxicity Screening
Preliminary assays on analogs indicate low acute toxicity (LD₅₀ > 500 mg/kg in rodents), but chronic exposure risks hepatorenal dysfunction due to reactive metabolite accumulation.
Applications in Drug Development
Oncology
As a kinase inhibitor scaffold, this compound disrupts EGFR and VEGFR2 signaling, pivotal in tumor angiogenesis and proliferation. Co-crystallization studies reveal binding to ATP pockets with ΔG = -9.2 kcal/mol.
Infectious Diseases
Modification of the amine linker enhances selectivity toward parasitic enzymes over human homologs, reducing off-target effects.
Comparison with Structural Analogs
Table 3: Structural and Functional Analog Comparison
Compound | Structural Variation | Bioactivity |
---|---|---|
1,3-Dimethyl-N-(pyrazolylmethyl)pyrazol-4-amine | Single methyl group | Moderate COX-2 inhibition |
EVT-12356108 | Fluoroethyl substituent | Enhanced BBB penetration |
Future Directions and Challenges
Targeted Delivery Systems
Encapsulation in lipid nanoparticles (size: 120 nm, PDI < 0.2) improves tumor accumulation, with in vivo studies showing a 3.2-fold increase in AUC compared to free drug.
Resistance Mitigation
Combination therapies with checkpoint inhibitors (e.g., anti-PD-1) synergistically enhance apoptotic responses in resistant melanoma models.
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